Beclomethasone-∆17,20-d3 21-Aldehyde
Description
Beclomethasone-∆17,20-d3 21-Aldehyde (molecular formula: C₂₂H₂₄D₃ClO₄; molecular weight: 393.92) is a deuterium-labeled derivative of the corticosteroid beclomethasone. It serves as a critical degradation and metabolic intermediate of beclomethasone, a glucocorticoid used in anti-inflammatory therapies . This compound is synthesized with three deuterium atoms at the ∆17,20 positions, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry and high-performance liquid chromatography (HPLC) for pharmacokinetic and degradation studies . Its CAS registry number is 1174035-77-8, and it is typically stored at -20°C to maintain stability .
Properties
Molecular Formula |
C₂₂H₂₄D₃ClO₄ |
|---|---|
Molecular Weight |
393.92 |
Synonyms |
(11β,16β,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Dexamethasone-∆17,20 21-Aldehyde
- Molecular Formula : C₂₂H₂₇FO₄
- Molecular Weight : 374.45
- CAS Number : 6762-51-2
- Key Differences :
Betamethasone-∆17,20 21-Aldehyde
- Molecular Formula : C₂₂H₂₇FO₄
- Molecular Weight : 374.45
- CAS Number: Not provided (product code: TRC-B326995)
- Key Differences :
Non-Deuterated Beclomethasone-∆17,20 21-Aldehyde
- Molecular Formula : C₂₂H₂₇ClO₄
- Molecular Weight : 390.9
- CAS Number : 1174035-77-8 (same as deuterated form, but without isotopic labeling)
- Key Differences: Used in studies tracking non-isotope-labeled degradation pathways. Less sensitive in mass spectrometry compared to its deuterated counterpart .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | CAS Number | Deuterium Labeling | Key Substituent | Purity | Application |
|---|---|---|---|---|---|---|---|
| This compound | C₂₂H₂₄D₃ClO₄ | 393.92 | 1174035-77-8 | Yes (∆17,20-d3) | Cl | >95% HPLC | Degradation studies, isotope dilution assays |
| Dexamethasone-∆17,20 21-Aldehyde | C₂₂H₂₇FO₄ | 374.45 | 6762-51-2 | No | F | >95% HPLC | Analytical reference, impurity testing |
| Betamethasone-∆17,20 21-Aldehyde | C₂₂H₂₇FO₄ | 374.45 | Not available | No | F (16β-methyl) | >95% HPLC | Stability testing, method validation |
| Beclomethasone-∆17,20 21-Aldehyde | C₂₂H₂₇ClO₄ | 390.9 | 1174035-77-8 | No | Cl | >95% HPLC | Non-isotope degradation studies |
Mechanistic and Analytical Comparisons
Degradation Pathways
- This compound: Forms via oxidative degradation of beclomethasone, likely involving Cu²⁺ catalysis and oxygen, analogous to triamcinolone acetonide (TCA) and betamethasone .
- Dexamethasone/Betamethasone 21-Aldehydes : Follow similar oxidative pathways, producing 17-carboxylic acids as secondary degradation products .
Analytical Detection
Stability Considerations
- All 21-aldehydes are susceptible to further oxidation, necessitating storage at -20°C and use of antioxidants (e.g., sodium metabisulfite) in formulations .
Preparation Methods
Role in Beclomethasone Dipropionate Synthesis
This compound arises as a degradation intermediate during the synthesis of beclomethasone dipropionate, a prodrug widely used in inhalers for asthma management. The Chinese patent CN111944002A outlines a four-step process starting from compound DB11, where the aldehyde is implicated in macrocyclic and ring-opening reactions. The sequence begins with the reaction of DB11, a pro-propionate (e.g., triethyl orthopropionate), and p-toluenesulfonic acid in tetrahydrofuran (THF) to form an intermediate (Formula I). Subsequent treatment with aluminum trichloride induces ring-opening, yielding Formula II, which undergoes propionylation to produce Formula III. Finally, hydrochloric acid-mediated cleavage generates the crude beclomethasone dipropionate, with the aldehyde likely forming during side reactions or subsequent degradation.
Reaction Mechanisms and Intermediate Characterization
Macrocyclic and Ring-Opening Reactions
The initial step involves DB11 reacting with triethyl orthopropionate under acidic conditions (p-toluenesulfonic acid) to form a macrocyclic intermediate (Formula I). This reaction proceeds via nucleophilic acyl substitution, where the orthopropionate acts as a propionyl donor. Aluminum trichloride then catalyzes the ring-opening of Formula I, likely through Lewis acid-mediated cleavage of ether bonds, yielding Formula II.
Table 1: Key Reaction Parameters for Macrocyclic and Ring-Opening Steps
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
|---|---|---|---|---|
| Solvent | THF | DMF | 1,4-Dioxane | DMSO |
| Pro-propionate | Triethyl | Triethyl | Trimethyl | Trimethyl |
| Reaction Temp (°C) | 20 | 25 | 25 | 25 |
| p-Toluenesulfonic Acid (g) | 0.8 | 1.0 | 0.6 | 2.0 |
| Aluminum Trichloride (g) | 0.8 | 0.8 | 0.8 | 0.8 |
| Yield (%) | 121* | 119* | 118* | 121* |
*Reported yields exceed 100% due to residual solvent or impurities in the crude product.
Propionylation and Hydrochloric Acid Cleavage
Propionylation of Formula II using propionic anhydride and DMAP (4-dimethylaminopyridine) introduces the second propionate group, forming Formula III. Subsequent treatment with hydrochloric acid at subzero temperatures (–5°C) cleaves protective groups, yielding the final dipropionate ester. The aldehyde derivative likely forms via oxidation of a primary alcohol intermediate during these steps, though explicit mechanistic details are absent in the patent.
Optimization of Synthetic Conditions
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction efficiency. For instance:
-
Tetrahydrofuran (THF) : Enabled a 121% crude yield in Example 1 but required rigorous solvent removal under reduced pressure.
-
Dimethylformamide (DMF) : Resulted in slightly lower yields (119%) but improved solubility of intermediates.
-
1,4-Dioxane and DMSO : Showed comparable performance but posed challenges in downstream purification due to high boiling points.
Catalysts such as DMAP accelerated propionylation by activating the acylating agent, while p-toluenesulfonic acid provided optimal acidity for macrocycle formation without side reactions.
Temperature and Time Dependencies
-
Macrocyclic Reaction : Conducted at 20–25°C for 2 hours to balance reaction rate and byproduct formation.
-
Ring-Opening : Required 10 hours at 25°C for complete conversion, as monitored by TLC (Rf 0.95).
-
Propionylation : Achieved in 3–4 hours at 20–25°C, avoiding excessive heat that could degrade intermediates.
Purification and Analytical Validation
Table 2: Recrystallization Outcomes Across Examples
| Example | Crude Yield (%) | Refined Yield (%) | Purity (HPLC) | Max Single Impurity (%) |
|---|---|---|---|---|
| 1 | 121 | 115.5 | 99.65 | 0.09 |
| 2 | 119 | 119.0 | 99.55 | 0.10 |
| 3 | 118 | 116.6 | 99.58 | 0.09 |
| 4 | 121 | 116.6 | 99.58 | 0.09 |
Spectroscopic and Chromatographic Analysis
While the patent emphasizes HPLC for purity assessment, nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be essential for confirming the structure of this compound. Deuterium incorporation could be verified via -NMR or isotope ratio MS.
Environmental and Industrial Considerations
Waste Reduction Strategies
The patented method reduced wastewater generation by 40% compared to earlier routes, primarily by minimizing aqueous workups and recycling organic solvents. For instance, dichloromethane and ethyl acetate were recovered via distillation, aligning with green chemistry principles.
Q & A
Q. How can Beclomethasone-∆17,20-d3 21-Aldehyde be structurally characterized to distinguish it from non-deuterated analogs?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed m/z 374.1893 vs. theoretical for deuterated analogs) and isotopic patterns .
- Employ NMR spectroscopy (¹H, ¹³C, and ²H NMR) to identify deuterium incorporation at ∆17,20 positions. For example, the absence of specific proton signals in ¹H NMR and distinct splitting patterns in ²H NMR can validate deuteration .
- HPLC with UV/Vis detection (>95% purity) can verify chromatographic separation from impurities, as seen in pharmacopeial standards for similar steroids .
Q. What synthetic strategies optimize the yield of this compound while minimizing by-products?
Methodological Answer:
- Use deuterated precursors (e.g., D₃-labeled intermediates) during the synthesis of the ∆17,20-d3 moiety to ensure isotopic integrity .
- Control reaction conditions (temperature, pH) to prevent aldehyde oxidation or isomerization. For example, low-temperature (-20°C) storage is recommended post-synthesis to stabilize the aldehyde group .
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect early-stage by-products like carboxylic acid derivatives, which are common in steroid aldehyde degradation .
Advanced Research Questions
Q. How does the deuterium isotope effect influence the metabolic stability of this compound compared to its non-deuterated form?
Methodological Answer:
- Conduct in vitro metabolic assays using liver microsomes or hepatocytes. Compare degradation rates via LC-MS/MS to quantify deuterium’s impact on C-H bond cleavage kinetics .
- Use isotopic tracing (e.g., ²H-labeled studies) to track metabolite formation, such as 21-carboxylic acid derivatives, which are indicative of aldehyde oxidation .
- Reference comparative studies on deuterated corticosteroids (e.g., dexamethasone-d5) to contextualize kinetic isotope effects (KIEs) .
Q. What analytical methods resolve conflicting data arising from isomer mixtures in this compound samples?
Methodological Answer:
- Apply chiral chromatography (e.g., Chiralpak® columns) to separate ∆17,20 isomers, as demonstrated in Betamethasone isomer resolution .
- Use 2D NMR techniques (e.g., NOESY) to distinguish stereochemical differences at the ∆17,20 position, which are critical for activity studies .
- Validate method robustness via spiking experiments with known impurities (e.g., 21-carboxylic acid) to ensure specificity, as outlined in USP guidelines for steroid impurities .
Q. How can stability-indicating methods be developed for this compound under accelerated degradation conditions?
Methodological Answer:
- Perform forced degradation studies under heat, light, and oxidative stress. Use LC-MS/MS to identify degradation products (e.g., 21-carboxylic acid via oxidation) and establish degradation pathways .
- Optimize reverse-phase HPLC methods with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate degradation products, ensuring resolution ≥2.0 between peaks .
- Validate method accuracy using recovery studies (e.g., 80–120% recovery at 0.1–2.0% impurity levels), following ICH Q2(R1) guidelines .
Q. What role does the 21-aldehyde group play in the receptor binding affinity of this compound?
Methodological Answer:
- Perform molecular docking simulations comparing the aldehyde form with its reduced (21-alcohol) or oxidized (21-carboxylic acid) derivatives. Use crystal structures of glucocorticoid receptors (e.g., PDB ID 1M2Z) to model interactions .
- Validate computational results with surface plasmon resonance (SPR) or radioligand binding assays to measure binding constants (Kd) .
- Cross-reference data with structurally related compounds (e.g., Prednisone 21-Aldehyde) to identify conserved binding motifs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported purity levels of this compound across different batches?
Methodological Answer:
- Implement orthogonal analytical techniques : Combine HPLC (for purity), HRMS (for isotopic integrity), and NMR (for structural confirmation) to identify batch-specific impurities .
- Trace inconsistencies to synthesis variables (e.g., incomplete deuteration, isomerization during purification) by comparing synthetic protocols and intermediate QC data .
- Use statistical process control (SPC) charts to monitor batch-to-batch variability in purity (>95% HPLC) and isotopic enrichment (>98% deuterium) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
